Cas no 58556-19-7 (Benzenamine, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-)

Benzenamine, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- structure
58556-19-7 structure
Product Name:Benzenamine, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-
CAS No:58556-19-7
MF:C15H14N4O6
MW:346.29486322403
CID:341652
PubChem ID:12259178
Update Time:2025-04-19

Benzenamine, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-
    • 2,6-dinitro-4-[2-(4-nitrophenyl)propan-2-yl]aniline
    • DTXSID80482800
    • 58556-19-7
    • Inchi: 1S/C15H14N4O6/c1-15(2,9-3-5-11(6-4-9)17(20)21)10-7-12(18(22)23)14(16)13(8-10)19(24)25/h3-8H,16H2,1-2H3
    • InChI Key: YGTPOJMQODZCMH-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(=C(C=C(C=1)C(C)(C)C1C=CC(=CC=1)[N+](=O)[O-])[N+](=O)[O-])N)=O

Computed Properties

  • Exact Mass: 346.09142
  • Monoisotopic Mass: 346.09133418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 164Ų

Experimental Properties

  • PSA: 155.44
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